molecular formula C9H7NO2 B1313597 3-Methoxybenzoyl cyanide CAS No. 23194-66-3

3-Methoxybenzoyl cyanide

Cat. No.: B1313597
CAS No.: 23194-66-3
M. Wt: 161.16 g/mol
InChI Key: XXPLCTVJWFATQO-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 3-Methoxybenzoyl cyanide involves its ability to act as a cyanating agent, introducing the cyanide group into other molecules. This process typically involves the cleavage of the X–CN bond and the transfer of the cyanide group to the acceptor molecule . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

IUPAC Name

3-methoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPLCTVJWFATQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494332
Record name 3-Methoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23194-66-3
Record name 3-Methoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Anisoyl cyanide was prepared according to the general procedure reported by G. A. Olah et al. [supra]. Under dry conditions, 1.686 g of m-anisoyl chloride (99%, Aldrich) (9.88 mmol), 30 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 1.6 mL of trimethylsilyl cyanide (12 mmol) were added to a 100-mL round bottom flask. To this solution 0.25 mL of tin (IV) chloride (2.1 mmol) was added. On addition of the tin (IV) chloride, the color of the solution changed from pale bronze to dark yellow. The solution was stirred for 2 hr at room temperature. After 2 hr of stirring the color of the solution was dark brown. The reaction mixture was quenched with 75 mL of ice-cold water and then extracted with two 75-mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 75-mL portions of ice-cold water, dried with MgSO4, and filtered. The methylene chloride was evaporated to yield 1.506 g of a dark brown oil. This oil was stirred with hot pentane. The pentane solution was decanted and the pentane was removed by rotary evaporation to yield 1.238 g (78%) of m-anisoyl cyanide as a yellow oil: IR (CCl4) (partial) 2230, 1690 cm-1.
Quantity
1.686 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
tin (IV) chloride
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
tin (IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bronze
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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